molecular formula C18H21NO6S B1330979 3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid CAS No. 332052-67-2

3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid

Cat. No.: B1330979
CAS No.: 332052-67-2
M. Wt: 379.4 g/mol
InChI Key: JBDRPXUSKDZWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 3,4-dimethoxyphenyl group and a 4-methylphenylsulfonamide moiety.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-12-4-7-14(8-5-12)26(22,23)19-15(11-18(20)21)13-6-9-16(24-2)17(10-13)25-3/h4-10,15,19H,11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDRPXUSKDZWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153701
Record name 3,4-Dimethoxy-β-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332052-67-2
Record name 3,4-Dimethoxy-β-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332052-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-β-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-(3,4-Dimethoxyphenyl)propanoic Acid or Amino Derivative

The starting material, 3-(3,4-dimethoxyphenyl)propanoic acid, can be synthesized by:

  • Method A: Reduction and Hydrolysis of Cinnamic Acid Derivatives
    Reduction of 3,4-dimethoxycinnamic acid followed by hydrolysis yields the propanoic acid derivative. This method is classical and involves catalytic hydrogenation or chemical reduction.

  • Method B: Amino Acid Derivative Preparation
    The amino acid analog, 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid, can be prepared by Strecker synthesis or reductive amination of the corresponding keto acid or aldehyde intermediates.

Sulfonylation to Introduce the Sulfonylamino Group

  • The amino group on the 3-(3,4-dimethoxyphenyl)propanoic acid derivative is reacted with 4-methylphenylsulfonyl chloride under basic conditions (e.g., in the presence of a base like triethylamine or pyridine) to form the sulfonamide linkage.
  • The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and avoid side reactions.

Purification and Isolation

  • The crude product is purified by recrystallization from suitable solvents (e.g., acetone or ethanol) or by chromatographic techniques such as silica gel column chromatography.
  • Final drying under vacuum at moderate temperatures (~50 °C) ensures removal of residual solvents and yields the pure compound.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Reduction of 3,4-dimethoxycinnamic acid Catalytic hydrogenation (H2, Pd/C) or chemical reduction 70-85 Produces 3-(3,4-dimethoxyphenyl)propanoic acid
Amination (if amino derivative needed) Strecker synthesis or reductive amination 60-75 Produces 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid
Sulfonylation 4-methylphenylsulfonyl chloride, base, DCM, 0-25 °C 65-80 Forms sulfonamide linkage
Purification Recrystallization or chromatography 90-95 Final product purity >98%

Research Findings and Notes on Preparation

  • The sulfonylation step is critical and requires careful control of temperature and stoichiometry to avoid overreaction or decomposition.
  • Microwave-assisted hydrolysis and synthesis methods have been reported for related compounds, improving reaction times and yields, but specific data for this compound are limited.
  • The compound exhibits irritant properties (hazard code Xi), so appropriate safety measures must be taken during synthesis and handling.
  • Analytical characterization typically includes NMR, IR, and mass spectrometry to confirm the structure and purity of the final product.

Summary Table of Preparation Methods

Preparation Stage Method/Technique Key Reagents/Conditions Yield Range (%) Reference
Synthesis of 3,4-dimethoxyphenylpropanoic acid Catalytic hydrogenation or chemical reduction H2/Pd-C or NaBH4, acidic hydrolysis 70-85
Amino derivative formation Strecker synthesis or reductive amination Amino source, aldehyde/keto intermediate 60-75
Sulfonylation Reaction with 4-methylphenylsulfonyl chloride Base (Et3N), DCM, 0-25 °C 65-80
Purification Recrystallization or chromatography Acetone, ethanol, silica gel 90-95

This detailed synthesis overview provides a comprehensive guide to the preparation of 3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid, integrating data from chemical databases, patents, and research literature to ensure accuracy and reliability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the sulfonyl group, potentially converting it to a sulfoxide or sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce sulfoxides or sulfides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor of specific enzymes, particularly phosphoinositide 4-kinase III beta (PI4KIIIβ). The sulfonamide group engages in hydrogen bonding interactions with lysine residues in the enzyme's active site, leading to the formation of a stable covalent adduct. This property is crucial for developing targeted therapies against cancers where PI4KIIIβ is overactive .

2. Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Studies indicate that similar compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including neurodegenerative disorders . The methoxy groups may enhance its reactivity towards reactive oxygen species (ROS), making it a candidate for further exploration in oxidative stress-related conditions.

Biochemical Studies

Case Study: Covalent Targeting of PI4KIIIβ

In a detailed study on the interactions between this compound and PI4KIIIβ, researchers found that the compound exhibited a slower rate of covalent modification compared to other inhibitors. This slow onset of action could be beneficial for therapeutic applications where prolonged inhibition is desirable. The study utilized mass spectrometry to confirm the stability of the covalent adduct formed between the compound and the enzyme .

Material Science Applications

1. Synthesis of Functional Materials

The unique chemical structure allows for the potential synthesis of polymers or materials with specific functionalities. Compounds with sulfonamide groups can be utilized in creating advanced materials that require specific binding properties or enhanced thermal stability.

2. Drug Delivery Systems

Due to its lipophilic nature, this compound could be integrated into drug delivery systems designed for targeted therapy. Its ability to form stable complexes could facilitate controlled release mechanisms in pharmaceutical formulations.

Mechanism of Action

The mechanism of action for compounds like 3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of the target, leading to therapeutic effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a) 3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid
  • Structural Difference: Replaces the 4-methylphenylsulfonyl group with an ethoxycarbonylamino group.
  • Impact : The ethoxycarbonyl group is hydrolytically labile compared to the sulfonamide, reducing metabolic stability. The absence of the sulfonyl group diminishes hydrogen-bonding capacity .
  • Application : Likely explored as a prodrug due to ester functionality.
b) 3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid (CAS 929975-55-3)
  • Structural Difference : Substitutes the 3,4-dimethoxyphenyl group with a 2-methoxyphenyl group.
  • Electronic effects may also differ due to altered substituent positioning .
c) 3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic Acid
  • Structural Difference: Replaces 3,4-dimethoxyphenyl with a 4-cyanophenyl group.
  • Impact: The electron-withdrawing cyano group decreases electron density on the aromatic ring, altering interactions with hydrophobic pockets in enzymes. May enhance solubility in polar solvents .

Backbone and Functional Group Modifications

a) (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid
  • Structural Difference: Introduces a methyl group and an amino group on the α-carbon.
  • Impact: The amino group increases basicity, affecting ionization state and membrane permeability.
b) 3-Amino-3-(4-methoxyphenyl)propanoic acid
  • Structural Difference: Lacks sulfonamide and dimethoxy groups; features a single 4-methoxyphenyl and amino group.
  • Impact : Reduced steric and electronic complexity may lower target specificity but improve metabolic clearance .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (R1, R2) Solubility (mg/mL) Key Biological Activity Metabolic Stability
Target Compound R1=3,4-Dimethoxy, R2=4-MePhSO2 N/A Protease inhibition (hypothesized) High (sulfonamide)
3-(3,4-Dimethoxyphenyl)-[(ethoxycarbonyl)amino] R1=3,4-Dimethoxy, R2=EtOCO N/A Prodrug candidate Low (ester)
3-(4-Cyanophenyl)-[...]sulfonyl]amino R1=4-CN, R2=4-MeOPhSO2 N/A Enzyme inhibition (hypothesized) Moderate
3-(3-Hydroxyphenyl)propanoic acid R1=3-HO, R2=H 1 (PBS) Anti-amyloid, osteoclast inhibition Moderate

Biological Activity

3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid, commonly referred to as the compound of interest, is an organic molecule characterized by its unique structural features, including aromatic and sulfonamide functional groups. Its molecular formula is C18H21NO6SC_{18}H_{21}NO_6S with a molecular weight of 379.4 g/mol. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that can influence its biological activity significantly. The presence of the 3,4-dimethoxyphenyl group and the (4-methyl-phenyl)sulfonyl moiety suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC18H21NO6S
Molecular Weight379.4 g/mol
CAS Number332052-67-2
PurityTypically 95%

The mechanism of action for compounds like this one often involves binding to specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activities. This compound may act through:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways relevant to neurodegenerative diseases.

Biological Activity Studies

Recent studies have focused on the biological activities associated with this compound, particularly in neuroprotection and enzyme inhibition.

Neuroprotective Effects

Research indicates that compounds structurally related to this compound exhibit neuroprotective properties. For instance:

  • In Vitro Studies : In studies involving human neuroblastoma cells (SH-SY5Y), compounds similar to this one demonstrated protective effects against oxidative stress induced by hydrogen peroxide (H₂O₂) .
  • Selectivity Index : A selectivity index (SI) of 47.34 was reported for related compounds, indicating a strong potential for selective inhibition of cholinesterases while minimizing neurotoxicity .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit cholinesterases:

  • AChE and BChE Inhibition : Compounds in this category have shown significant inhibitory activity against AChE and BChE, which are critical in managing conditions such as Alzheimer’s disease.
CompoundIC50 (µM)Selectivity Index
This compoundTBDTBD

Case Studies

  • Alzheimer's Disease Models : In various models simulating Alzheimer's disease, related compounds showed promise in enhancing cognitive function through cholinesterase inhibition and antioxidant activity.
  • Cell Viability Assays : Studies demonstrated that these compounds maintained cell viability in murine fibroblast cells while effectively inhibiting cholinesterases.

Q & A

Q. What are the established synthetic routes for 3-(3,4-Dimethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including:

  • Sulfonylation : Introducing the 4-methylphenylsulfonyl group via nucleophilic substitution using reagents like 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Protection/Deprotection : Methoxy groups on the phenyl ring may require protection (e.g., using acetyl groups) during sulfonylation to prevent side reactions .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates under acidic or basic conditions to yield the final propanoic acid derivative.

Q. Optimization Strategies :

  • Catalysts : Use phase-transfer catalysts to enhance sulfonylation efficiency in biphasic systems.
  • Temperature Control : Maintain low temperatures (0–5°C) during sulfonylation to minimize byproducts.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for intermediates .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., dimethoxy groups at C3/C4) and sulfonamide linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₁NO₆S) and detects isotopic patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 reverse-phase columns and UV detection at 254 nm .
  • Chiral Chromatography : For enantiomeric purity if asymmetric synthesis is employed .

Q. How should researchers design preliminary biological activity screens for this compound?

  • Target Selection : Prioritize enzymes/receptors with structural homology to known sulfonamide targets (e.g., carbonic anhydrase, tyrosine kinases) .
  • Assay Types :
    • Enzyme Inhibition : Measure IC₅₀ values using fluorometric or colorimetric substrates.
    • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and vehicle controls (DMSO <1%) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured in asymmetric synthesis, and what methods validate chiral integrity?

  • Chiral Catalysts : Use Sharpless epoxidation or Evans auxiliaries to induce stereochemistry at the propanoic acid center .
  • Purification : Chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .
  • Validation :
    • Circular Dichroism (CD) : Confirm absolute configuration.
    • X-ray Crystallography : Resolve crystal structures of intermediates or final compounds .

Q. What structure-activity relationship (SAR) insights guide the modification of substituents for enhanced bioactivity?

  • Dimethoxy Groups : Critical for hydrophobic interactions; replacing methoxy with bulkier groups (e.g., ethoxy) may reduce solubility but improve target binding .
  • Sulfonamide Linkage : Modifying the 4-methylphenyl group to electron-withdrawing substituents (e.g., nitro) could enhance enzyme inhibition .
  • Propanoic Acid Chain : Shortening the chain or introducing α-methyl groups may alter pharmacokinetics (e.g., bioavailability) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Assay Variability : Standardize protocols (e.g., pH, temperature) and validate with reference compounds.
  • Compound Stability : Test degradation under assay conditions (e.g., light, humidity) via HPLC .
  • Impurity Analysis : Identify byproducts (e.g., desulfonylated derivatives) using LC-MS and assess their bioactivity .

Q. What strategies mitigate stability issues during storage and handling?

  • Storage Conditions : Store at -20°C under inert gas (argon) to prevent oxidation of the sulfonamide group .
  • Lyophilization : Improve long-term stability by lyophilizing the compound in phosphate buffer (pH 7.4).
  • Analytical Monitoring : Periodic NMR and HPLC checks to detect decomposition .

Q. How can computational methods enhance SAR studies for this compound?

  • Molecular Docking : Predict binding modes with targets (e.g., cyclooxygenase-2) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
  • MD Simulations : Assess conformational stability of the sulfonamide group in aqueous environments (e.g., GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.